molecular formula C10H14ClFN2O B1523390 N-(3-aminopropyl)-3-fluorobenzamide hydrochloride CAS No. 1280980-98-4

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

Cat. No.: B1523390
CAS No.: 1280980-98-4
M. Wt: 232.68 g/mol
InChI Key: RAGXLXPGIMDELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The primary targets of similar compounds, such as N-(3-Aminopropyl)methacrylamide hydrochloride, are often cellular structures or enzymes that play crucial roles in biochemical processes . The exact target would depend on the specific structure and properties of the compound.

    Mode of Action

    Similar compounds often interact with their targets through chemical reactions or binding events, leading to changes in the target’s function . The exact mode of action would depend on the specific target and the compound’s chemical properties.

    Biochemical Pathways

    The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme, the compound could affect the biochemical pathway that the enzyme is involved in .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, how it is distributed throughout the body, how it is metabolized, and how it is eliminated from the body. These properties can greatly impact the bioavailability of the compound .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Properties

IUPAC Name

N-(3-aminopropyl)-3-fluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12;/h1,3-4,7H,2,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGXLXPGIMDELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.